molecular formula C9H10F2O2 B1390704 4-Ethoxy-3,5-difluorobenzyl alcohol CAS No. 1017779-35-9

4-Ethoxy-3,5-difluorobenzyl alcohol

Cat. No. B1390704
M. Wt: 188.17 g/mol
InChI Key: TUTXCECYJMMZLA-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluorobenzyl alcohol (EDFBA) is a chemical compound that belongs to the group of benzyl alcohols. It has a CAS Number of 1017779-35-9 and a molecular weight of 188.17 . The IUPAC name for this compound is (4-ethoxy-3,5-difluorophenyl)methanol .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-3,5-difluorobenzyl alcohol is 1S/C9H10F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Ethoxy-3,5-difluorobenzyl alcohol is a solid at room temperature . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : 4-Ethoxy-3,5-difluorobenzyl alcohol is used in the synthesis of various derivatives, such as the creation of 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones, which involves reactions with aldehydes like 3-ethoxy-4-hydroxybenzaldehyde (Yüksek et al., 2005).

  • Photocatalytic Oxidation : The compound plays a role in photocatalytic oxidation processes, particularly in the transformation of benzyl alcohol derivatives into aldehydes using titanium dioxide under oxygen atmosphere and visible light (Higashimoto et al., 2009).

  • Fragrance Synthesis : It is involved in the synthesis of fragrances, where its reduction and etherification yield compounds like Methyl Diantilis, a commercially important fragrance (Miles & Connell, 2006).

  • Protecting Group in Carbohydrate Chemistry : The compound serves as a protecting group in the synthesis of complex molecules in carbohydrate chemistry, aiding in the formation of protected glycosyl donors (Spjut et al., 2010).

Environmental and Biological Studies

  • Natural Constituent in Algae : 3,5-Dibromo-p-hydroxybenzyl alcohol, a related compound, has been identified as a natural constituent in certain red algae, indicating potential ecological roles (Craigie & Gruenig, 1967).

  • Fungal Metabolite Biotransformation : The compound is linked to the biotransformation of fungal metabolites under anaerobic conditions, highlighting its role in environmental chemistry (Verhagen et al., 1998).

Advanced Chemical Studies

  • Internal Rotation Tunnelling : Studies on the rotational spectra of its isotopologues, like 3,5-difluorobenzyl alcohol, provide insights into molecular structure and dynamics, contributing to the field of spectroscopy (Evangelisti & Caminati, 2019).

  • Remote Benzylic C(sp3)–H Oxyfunctionalization : It is involved in the development of chemical methodologies for the functionalization of benzyl groups, useful in pharmaceutical and practical applications (Jiang et al., 2014).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4-ethoxy-3,5-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTXCECYJMMZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290763
Record name 4-Ethoxy-3,5-difluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3,5-difluorobenzyl alcohol

CAS RN

1017779-35-9
Record name 4-Ethoxy-3,5-difluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3,5-difluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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